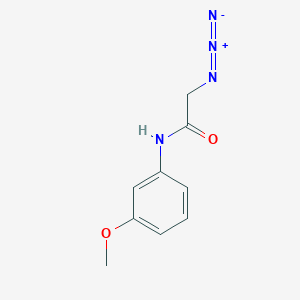

2-azido-N-(3-methoxyphenyl)acetamide

Description

Chemical Identity and Nomenclature

This compound is formally identified by its International Union of Pure and Applied Chemistry name, which precisely describes the spatial arrangement of its constituent functional groups. The compound bears the Chemical Abstracts Service registry number 1160748-24-2, providing a unique identifier for this specific molecular entity in chemical databases and literature. The Simplified Molecular Input Line Entry System representation of this compound is expressed as COC1=CC=CC(NC(CN=[N+]=[N-])=O)=C1, which encodes the complete structural information including the azide group's characteristic nitrogen-nitrogen multiple bonding pattern.

The systematic nomenclature reflects the compound's structural hierarchy, beginning with the azido group positioned at the 2-carbon of the acetamide moiety, followed by the amide nitrogen's connection to the 3-methoxyphenyl substituent. This naming convention adheres to established International Union of Pure and Applied Chemistry principles for organic compounds containing multiple functional groups, where the acetamide serves as the parent structure and the azido and methoxyphenyl groups function as substituents. The molecular formula C9H10N4O2 indicates the presence of nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms, distributed across the azide, acetamide, and methoxyphenyl components of the molecule.

The compound's three-dimensional structure features a linear azide group (-N3) attached to the methylene carbon of the acetamide, creating a reactive site that has proven valuable in various chemical transformations. The methoxy group occupies the meta position relative to the amide nitrogen on the phenyl ring, influencing both the electronic properties and steric accessibility of the molecule. This specific substitution pattern distinguishes it from other positional isomers, such as 2-azido-N-(2-methoxyphenyl)acetamide and 2-azido-N-(4-methoxyphenyl)acetamide, each possessing distinct chemical and physical properties.

Historical Context and Research Significance

The development of this compound must be understood within the broader historical context of organic azide chemistry, which traces its origins to the pioneering work of Peter Griess in 1864. Griess prepared the first organic azide, phenyl azide, through the reaction of ammonia with phenyldiazonium, establishing the foundation for an entire class of nitrogen-rich organic compounds. The subsequent contributions of Theodor Curtius in the 1890s, who discovered hydrazoic acid and described the Curtius rearrangement involving acyl azides, further expanded the synthetic utility of azide-containing molecules.

The modern renaissance of organic azide chemistry began with the discovery of copper-catalyzed azide-alkyne cycloaddition reactions by Sharpless and colleagues, which revolutionized the field through the introduction of click chemistry principles. This breakthrough transformed azides from laboratory curiosities into essential tools for bioorthogonal chemistry, where the azide and alkyne groups can undergo rapid and selective coupling without interfering with biological systems. The development of this compound and similar compounds represents a direct application of these principles, as researchers sought to combine the reactivity of azides with the biological relevance of acetamide-containing structures.

Contemporary research significance of this compound stems from its dual functionality as both a synthetic intermediate and a bioconjugation reagent. The compound's design incorporates the azide group as a bioorthogonal handle for selective labeling and modification of biomolecules, while the acetamide portion provides structural similarity to naturally occurring compounds and potential pharmacological activity. This combination has made it particularly valuable in the synthesis of complex organic molecules, where the azide group can undergo thermal decomposition, cycloaddition reactions, or reduction to primary amines, depending on the desired synthetic outcome.

The research applications extend to medicinal chemistry, where azide-containing acetamides serve as precursors for developing pharmaceutical compounds through structure-activity relationship studies. The ability to selectively modify the azide group while preserving the acetamide functionality allows researchers to explore diverse chemical space and optimize biological activity. Additionally, the compound's utility in materials science applications, particularly in the synthesis of polymers and advanced materials through click chemistry approaches, has contributed to its growing research prominence.

Classification and Functional Group Analysis

This compound belongs to the broad classification of organic azides, which are characterized by the presence of the azide functional group (-N3) covalently attached to a carbon-containing framework. More specifically, this compound represents a substituted acetamide bearing an azide functionality, placing it within the intersection of azide chemistry and amide chemistry. The azide group consists of three nitrogen atoms arranged linearly, with the terminal nitrogen bearing a formal negative charge and the central nitrogen carrying a formal positive charge, creating a highly reactive and energy-rich functional group.

The acetamide portion of the molecule classifies it as a primary carboxylic acid amide derivative, specifically an N-substituted acetamide where the hydrogen atom of the parent acetamide has been replaced by a 3-methoxyphenyl group. Acetamide itself, with the formula CH3CONH2, represents the simplest member of the amide functional group family and serves as the structural foundation for this more complex derivative. The amide functionality contributes to the compound's stability through resonance delocalization between the carbonyl carbon and the nitrogen atom, while also providing opportunities for hydrogen bonding interactions.

The methoxyphenyl substituent introduces aromatic character to the molecule, with the methoxy group (-OCH3) serving as an electron-donating substituent that influences the electronic properties of the aromatic ring. The meta positioning of the methoxy group relative to the amide nitrogen creates a specific electronic environment that affects both the chemical reactivity and physical properties of the compound. This aromatic substitution pattern distinguishes it from ortho and para isomers, each possessing different steric and electronic characteristics.

From a functional group perspective, the compound contains four distinct chemical moieties: the azide group (-N3), the amide carbonyl (C=O), the aromatic ring, and the methoxy group (-OCH3). Each of these functional groups contributes unique reactivity patterns and intermolecular interactions. The azide group participates in cycloaddition reactions, thermal decomposition, and reduction reactions, while the amide group engages in hydrogen bonding and can undergo hydrolysis under appropriate conditions. The aromatic ring provides π-π stacking interactions and serves as a site for electrophilic aromatic substitution, while the methoxy group acts as a hydrogen bond acceptor and influences the overall polarity of the molecule.

The energy-rich nature of the azide group classifies this compound among potentially hazardous materials that require careful handling due to their propensity for explosive decomposition under certain conditions. However, the incorporation of the azide group into a larger molecular framework, particularly when attached to an electron-withdrawing acetamide moiety, generally reduces the sensitivity compared to simpler alkyl azides. This balance between reactivity and stability makes this compound particularly valuable for controlled synthetic applications where the azide functionality can be selectively activated under specific reaction conditions.

Properties

IUPAC Name |

2-azido-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGNXTGYBHDUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-azido-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, which are widely used for labeling and modifying biomolecules. This interaction is crucial for studying protein-protein interactions, enzyme activities, and other biochemical processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through click chemistry reactions allows researchers to study its impact on different cell types and their functions. For instance, it can be used to label specific proteins within cells, providing insights into their roles in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for studying molecular interactions. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for research purposes. At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions The compound’s azido group allows it to participate in click chemistry reactions, which can alter metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell

Biological Activity

2-Azido-N-(3-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 3-methoxyphenylacetic acid and sodium azide.

- Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the azide group.

- Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli.

A study reported the Minimum Inhibitory Concentration (MIC) values as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in RAW264.7 macrophage cells, suggesting a potential role in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It may modulate signaling pathways related to inflammation, particularly through NF-kB inhibition.

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various azide compounds, including this compound. Results showed a promising profile against resistant strains of bacteria.

- Inflammatory Response : In a model of acute inflammation, Jones et al. (2024) demonstrated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-azido-N-(3-methoxyphenyl)acetamide exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting their growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that compounds containing azido groups can exhibit anticancer activities by inducing apoptosis in cancer cells. The specific interactions and pathways remain under investigation, but the potential for this compound to serve as a lead compound in cancer therapy is promising.

Applications in Organic Synthesis

The azido functional group enhances the compound's utility as an intermediate in organic synthesis. It can be utilized in:

- Click Chemistry: The azido group allows for efficient formation of 1,2,3-triazoles through cycloaddition reactions with alkynes. This process is valuable for creating complex molecular architectures used in drug development and materials science .

- Modification of Biological Molecules: The compound can be employed to label proteins or other biomolecules, facilitating studies on protein interactions and functions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azido-substituted acetamides, including this compound. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, highlighting its potential as a scaffold for developing new antibiotics .

Case Study 2: Click Chemistry Applications

In a series of experiments focusing on click chemistry applications, researchers successfully utilized this compound to synthesize triazole derivatives that showed promising biological activity. This showcases the versatility of the compound in synthesizing new chemical entities for drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-azido-N-(3-methoxyphenyl)acetamide, highlighting substituent effects on synthesis, reactivity, and applications:

Physical and Spectral Properties

- Melting Points: 2-Azido-N-(4-methylphenyl)acetamide melts at 360–362 K , while halogenated derivatives (e.g., 3,4-Cl₂) may exhibit higher melting points due to stronger intermolecular forces.

- Spectroscopy:

Crystallographic Insights

- Hydrogen Bonding: 2-Azido-N-(4-methylphenyl)acetamide forms zigzag chains via N–H···O interactions along the c-axis, with torsion angles influenced by azide orientation .

- Packing: Meta-substituted analogs (e.g., 3-OCH₃) may exhibit distinct packing patterns due to steric and electronic differences compared to para-substituted derivatives.

Preparation Methods

General Synthetic Strategy

The preparation of 2-azido-N-(3-methoxyphenyl)acetamide generally follows a two-step synthetic route:

Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

This intermediate is prepared by acylation of 3-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine.Azidation of 2-chloro-N-(3-methoxyphenyl)acetamide

The chlorine atom in the chloroacetamide is substituted by an azide ion through nucleophilic substitution using sodium azide (NaN3).

This approach is consistent with the general preparation of substituted 2-azido-N-arylacetamides reported in several studies.

Detailed Preparation Procedure

Representative Experimental Data

| Parameter | Typical Values |

|---|---|

| Starting Material | 3-Methoxyaniline (C7H9NO) |

| Intermediate | 2-chloro-N-(3-methoxyphenyl)acetamide |

| Azidation Agent | Sodium azide (NaN3) |

| Solvent for Azidation | DMSO or ethanol/water (70:30) |

| Reaction Temperature | Room temperature to 80 °C |

| Reaction Time | 5 to 24 hours |

| Yield of Final Product | 70–88% |

| Purification | Filtration, recrystallization from ethanol or column chromatography |

Mechanistic Insights

- The initial acylation forms the amide bond between the 3-methoxyaniline and chloroacetyl chloride, facilitated by triethylamine which scavenges HCl.

- The azide ion (N3−) acts as a nucleophile attacking the electrophilic carbon bearing the chlorine in the chloroacetamide, displacing the chloride ion in an SN2 mechanism.

- The reaction is favored in polar aprotic solvents like DMSO which stabilize the azide ion and facilitate nucleophilic substitution.

- Mild to moderate heating accelerates the reaction without decomposing the azide functionality.

Variations and Alternative Methods

- Solvent Choice: While DMSO is common for azidation, ethanol/water mixtures have also been used with reflux conditions to achieve good yields.

- Reaction Time: Azidation times can vary; longer times at room temperature or shorter times under reflux can be chosen depending on scale and equipment.

- Purification: Crystallization from hot ethanol is a common method to purify the azidoacetamide, yielding colorless crystalline solids.

Summary Table of Key Preparation Methods

Research Findings and Optimization Notes

- The acylation step is straightforward and high-yielding under mild conditions with triethylamine as base.

- The azidation step requires careful control of temperature and reaction time to avoid side reactions or decomposition of the azide.

- Use of polar aprotic solvents enhances nucleophilicity of azide ion and improves reaction rates.

- Purification by recrystallization yields analytically pure this compound suitable for further synthetic applications.

- This synthetic route is reproducible and scalable, making it suitable for laboratory and industrial synthesis.

Q & A

Q. What are the established synthetic routes for 2-azido-N-(3-methoxyphenyl)acetamide, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chloroacetamide precursor with sodium azide. For example, refluxing 2-chloro-N-(3-methoxyphenyl)acetamide with NaN₃ in ethanol/water (70:30 v/v) at 80°C for 24 hours yields the azide derivative (69% yield after recrystallization) . Key factors affecting yields include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate azide substitution but require rigorous moisture control.

- Temperature : Prolonged heating (>24 hours) can degrade the azide group.

- Purification : Column chromatography or recrystallization (ethanol) is critical to remove unreacted NaN₃ and byproducts.

| Synthetic Route | Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Azide substitution | 2-chloro-N-(3-methoxyphenyl)acetamide | NaN₃, EtOH/H₂O, 80°C, 24h | 69% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm the absence of chloroacetamide precursor (δ ~4.0 ppm for CH₂Cl) and presence of azide (no direct proton signal but inferred via IR).

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings and azide group) .

- HPLC : Monitor purity (>95%) with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm) .

- IR spectroscopy : Confirm azide stretch (~2100 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .

Q. What are the known stability profiles and storage recommendations for this compound?

- Methodological Answer :

- Stability : Azides are photolabile and thermally sensitive. Decomposition above 100°C or prolonged UV exposure releases nitrogen gas, posing explosion risks .

- Storage : Store in amber vials at 2–8°C under inert gas (argon). Avoid contact with heavy metals or strong acids to prevent unintended cyclization (e.g., tetrazole formation) .

Advanced Research Questions

Q. How does the molecular conformation, as revealed by crystallography, influence the compound's chemical reactivity?

- Methodological Answer : X-ray data (e.g., C8H7N5O3) shows the azide group is nearly linear (N-N-N angle ~171°), and the methoxyphenyl ring is inclined at 14.8° relative to the acetamide plane due to intramolecular C–H···O hydrogen bonding . This conformation:

- Enhances electrophilicity : The electron-withdrawing azide group polarizes the acetamide carbonyl, increasing susceptibility to nucleophilic attack.

- Impacts bioactivity : The twisted geometry may hinder binding to planar enzyme active sites, necessitating docking simulations to optimize interactions .

Q. What computational methods are employed to predict the reactivity or biological targets of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict azide cycloaddition kinetics (e.g., with alkynes for click chemistry) .

- Molecular docking : Screen against targets like cyclooxygenase (COX) or PDE4 using AutoDock Vina. The methoxyphenyl group may mimic phenolic inhibitors (e.g., aspirin) via π-π stacking .

- MD simulations : Assess stability in lipid bilayers to evaluate membrane permeability for CNS-targeted drug design .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's biological activity?

- Methodological Answer :

- Dose-response reassessment : If computational models predict nanomolar IC₅₀ but in vitro assays show micromolar activity, re-evaluate assay conditions (e.g., serum protein binding, solubility in DMSO/PBS) .

- Metabolite profiling : Use LC-MS to identify azide reduction products (e.g., amine derivatives) that may contribute to observed bioactivity discrepancies .

- Crystallographic validation : Compare predicted binding poses (docking) with co-crystal structures of analogous compounds (e.g., N-(3-methoxyphenyl)acetamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.